(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine
CAS No.: 355382-57-9
Cat. No.: VC11203259
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355382-57-9 |
|---|---|
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3 |
| Standard InChI Key | TXOTVGRWRRGNHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features two distinct benzyl groups bonded to a central nitrogen atom:
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2-Methoxybenzyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the 2-position.
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4-Methoxy-2,5-dimethylbenzyl group: A benzene ring with methoxy (-OCH₃) at the 4-position and methyl (-CH₃) groups at the 2- and 5-positions.
The molecular formula is C₁₈H₂₃NO₂, with a calculated molecular weight of 285.4 g/mol (derived from PubChem’s formula standardization) .
Table 1: Structural Comparison with Analogous Amines
Synthetic Pathways and Optimization
Chloromethylation-Amination Strategy
A plausible route derives from the synthesis of 2,4-dimethoxybenzylamine (CN102311351A) , which involves:
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Chloromethylation: Reaction of a methoxy-substituted benzene derivative (e.g., 2-methoxybenzaldehyde) with paraformaldehyde and HCl under acidic conditions to form a chloromethyl intermediate.
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Amination: Treatment of the chloromethyl intermediate with a secondary amine (e.g., 4-methoxy-2,5-dimethylbenzylamine) in a solvent like ethanol or acetone, catalyzed by iodide salts .
Table 2: Hypothesized Reaction Conditions
| Step | Reagents/Conditions | Temperature Range | Time | Yield (Projected) |
|---|---|---|---|---|
| Chloromethylation | 2-Methoxybenzaldehyde, HCl, paraformaldehyde | 60–80°C | 4–6 h | 70–85% |
| Amination | 4-Methoxy-2,5-dimethylbenzylamine, NaI, EtOH | 20–40°C | 6–8 h | 65–78% |
Challenges in Selectivity
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Regioselectivity: Competing reactions at the 2- vs. 4- positions of the benzyl groups may require phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance monofunctionalization .
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Steric Hindrance: The 2,5-dimethyl substituents on the benzyl group could slow amination kinetics, necessitating extended reaction times.
Physicochemical Properties
Spectral Characteristics
While experimental data for the target compound are unavailable, analogs suggest:
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IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C-O stretch of methoxy groups) and ~3300 cm⁻¹ (N-H stretch).
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NMR:
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¹H NMR: Singlets for methoxy protons (~δ 3.8 ppm) and aromatic protons influenced by substituent positions.
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¹³C NMR: Resonances for methoxy carbons (~δ 55 ppm) and quaternary carbons adjacent to methyl groups.
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Thermodynamic Parameters
Extrapolating from 4-methoxybenzylamine :
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Boiling Point: Estimated 280–290°C (elevated due to increased molecular weight and polarity).
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Density: ~1.08–1.12 g/cm³ at 20°C.
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